molecular formula C16H18N2O2 B1318073 N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide CAS No. 954257-10-4

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide

Cat. No. B1318073
CAS RN: 954257-10-4
M. Wt: 270.33 g/mol
InChI Key: RELXDQUUBJCRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide, also known as NAP-2MP, is a synthetic amide molecule that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. NAP-2MP has a wide range of uses, from being used as a reagent in organic synthesis to being used as a tool in biochemical and physiological experiments. In

Scientific Research Applications

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been used as a reagent in organic synthesis and as a tool in biochemical and physiological experiments. It has been used to study the effects of drugs on the nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the digestive system.

Mechanism of Action

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide works by binding to receptors on the surface of cells. Once bound to the receptor, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit a variety of cellular processes, depending on the type of receptor it binds to. For example, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can activate or inhibit the release of neurotransmitters, hormones, and other messengers, or it can activate or inhibit the activity of enzymes.
Biochemical and Physiological Effects
N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has also been shown to have neuroprotective, cardioprotective, and immunomodulatory effects. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has also been shown to have anti-cancer effects and to have effects on the metabolism of lipids and glucose.

Advantages and Limitations for Lab Experiments

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide has several advantages for use in lab experiments. It is a relatively stable molecule and is relatively easy to synthesize. It is also relatively inexpensive and can be used in a variety of experiments. However, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide also has some limitations for use in lab experiments. It is a relatively large molecule, which can make it difficult to work with in some experiments. It can also be difficult to measure the precise concentration of N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide in a solution.

Future Directions

There are a number of potential future directions for N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide. It could be used to study the effects of drugs on the nervous system, cardiovascular system, immune system, endocrine system, and digestive system. It could also be used to study the effects of drugs on metabolic processes, such as the metabolism of lipids and glucose. Additionally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on cancer cells and to study the effects of drugs on inflammation and oxidative stress. Finally, N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide could be used to study the effects of drugs on the development and function of organs and tissues.

Synthesis Methods

N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can be synthesized using a variety of methods, including direct amination, condensation, and reduction. In direct amination, a primary amine is reacted with a carboxylic acid to form an amide. In condensation, an amine and an aldehyde or ketone are reacted to form an amide. In reduction, an amide is reduced to an amine. N-(3-Aminophenyl)-2-(2-methylphenoxy)propanamide can also be synthesized using a variety of other methods, such as alkylation and acylation.

properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-6-3-4-9-15(11)20-12(2)16(19)18-14-8-5-7-13(17)10-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXDQUUBJCRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.